Cas no 183108-31-8 (Methyl 2-ethyl-3-hydroxybenzoate)

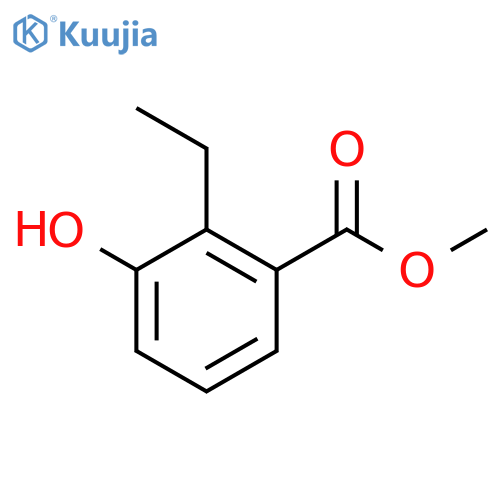

183108-31-8 structure

商品名:Methyl 2-ethyl-3-hydroxybenzoate

CAS番号:183108-31-8

MF:C10H12O3

メガワット:180.200483322144

MDL:MFCD22490933

CID:1038291

PubChem ID:17789903

Methyl 2-ethyl-3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-ethyl-3-hydroxybenzoate

- AK100902

- FCH2044148

- AX8241811

- ST24025234

- Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester

- CS-0152551

- DTXSID80590999

- DB-171896

- 183108-31-8

- SCHEMBL2655486

- DS-3644

- Methyl2-ethyl-3-hydroxybenzoate

- AKOS016001607

- A880847

- MFCD22490933

- C73537

-

- MDL: MFCD22490933

- インチ: 1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3

- InChIKey: VHTOSWDSMXRKJC-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 180.078644241g/mol

- どういたいしつりょう: 180.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.5

Methyl 2-ethyl-3-hydroxybenzoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Methyl 2-ethyl-3-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D746242-1g |

Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester |

183108-31-8 | 98% | 1g |

$345 | 2024-06-07 | |

| Ambeed | A293520-100mg |

Methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 98% | 100mg |

$101.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D746242-250mg |

Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester |

183108-31-8 | 98% | 250mg |

$185 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP055-200mg |

Methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 98% | 200mg |

861.0CNY | 2021-07-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54425-250mg |

Methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 98% | 250mg |

¥718.0 | 2023-09-05 | |

| Chemenu | CM127874-250mg |

methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 98% | 250mg |

$115 | 2023-01-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP055-250mg |

Methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 98% | 250mg |

1529CNY | 2021-05-08 | |

| Fluorochem | 221305-1g |

Methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 95% | 1g |

£274.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB156-250mg |

methyl 2-ethyl-3-hydroxybenzoate |

183108-31-8 | 95% | 250mg |

¥495.0 | 2024-04-23 | |

| 1PlusChem | 1P0024UM-100mg |

Benzoic acid, 2-ethyl-3-hydroxy-, methyl ester |

183108-31-8 | 98% | 100mg |

$58.00 | 2024-06-18 |

Methyl 2-ethyl-3-hydroxybenzoate 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

183108-31-8 (Methyl 2-ethyl-3-hydroxybenzoate) 関連製品

- 365542-21-8(methyl 2-hydroxy-6-(2-phenylethyl)benzoate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:183108-31-8)Methyl 2-ethyl-3-hydroxybenzoate

清らかである:99%

はかる:1g

価格 ($):350.0